molecular formula C18H23N5 B588625 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine CAS No. 956026-24-7

4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine

Katalognummer: B588625
CAS-Nummer: 956026-24-7
Molekulargewicht: 309.417
InChI-Schlüssel: GZMWHYZAUUGRJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core

Eigenschaften

IUPAC Name

1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5/c1-11-7-6-8-13(12(11)2)9-14-15-16(19)20-10-21-17(15)23(22-14)18(3,4)5/h6-8,10H,9H2,1-5H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMWHYZAUUGRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC2=NN(C3=NC=NC(=C23)N)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727551
Record name 1-tert-Butyl-3-[(2,3-dimethylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956026-24-7
Record name 1-tert-Butyl-3-[(2,3-dimethylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Alkylation at N1 with Tert-Butyl Groups

Amination at C4

The 4-amino group is introduced via ammonolysis or catalytic hydrogenation. A widely adopted method involves treating 4-chloro intermediates with aqueous ammonia in a sealed tube at 120°C for 12 hours, yielding >90% conversion. For sensitive substrates, palladium-catalyzed amination using benzophenone imine as an ammonia surrogate provides milder conditions (80°C, 6 hours).

Integrated Synthetic Routes

Combining these steps, three primary routes emerge:

Route A: Sequential Alkylation-Chlorination-Amination

  • N1-Alkylation : 4-Chloropyrazolo[3,4-d]pyrimidine + tert-butyl bromide → 1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine.

  • C3-Benzylation : Reaction with 2,3-dimethylbenzyl chloride/K₂CO₃ in DMF → 3-(2,3-dimethylbenzyl)-1-tert-butyl-4-chloropyrazolo[3,4-d]pyrimidine.

  • C4-Amination : Ammonia in ethanol/water → Target compound (Overall yield: 58%).

Route B: One-Pot Tandem Synthesis

A streamlined approach condenses core formation and functionalization:

  • 5-Amino-1H-pyrazole-4-carbonitrile, tert-butyl isocyanate, and 2,3-dimethylbenzyl bromide react in acetonitrile with K₂CO₃ at 100°C for 24 hours, yielding the target compound directly (45% yield).

Optimization and Challenges

Solvent and Base Selection

  • DMF vs. THF : DMF enhances solubility of intermediates but may promote side reactions at high temperatures. THF is preferred for Grignard reactions.

  • Bases : Cs₂CO₃ outperforms K₂CO₃ in N1-alkylation due to superior solubility in DMF.

Temperature Control

  • Low temperatures (−78°C) suppress polymerization during benzylation.

  • Ammonolysis at >100°C accelerates reaction but risks decomposition.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.38 (s, 1H, pyrimidine-H), 7.25–7.15 (m, 3H, aryl-H), 5.02 (s, 2H, NH₂), 4.82 (s, 2H, CH₂), 2.32 (s, 6H, CH₃), 1.42 (s, 9H, C(CH₃)₃).

  • MS (ESI+) : m/z 295.1797 [M+H]⁺, matching the molecular formula C₁₇H₂₁N₅.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity.

StepReagents/ConditionsYieldReference
N1-Alkylationtert-Butyl bromide, Cs₂CO₃, DMF, 80°C79%
C3-Benzylation2,3-Dimethylbenzyl chloride, K₂CO₃, DMF, 60°C72%
C4-AminationNH₃ (aq), EtOH/H₂O, 120°C90%
One-Pot Synthesistert-Butyl isocyanate, K₂CO₃, MeCN, 100°C45%

Analyse Chemischer Reaktionen

4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

Biologische Aktivität

4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine (CAS Number: 956026-24-7) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent studies and findings.

  • Molecular Formula : C18H23N5
  • Molecular Weight : 313.41 g/mol
  • Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core substituted with an amino group and a tert-butyl group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the pyrazolo[3,4-d]pyrimidine structure.
  • Introduction of the tert-butyl and dimethylbenzyl groups through selective alkylation reactions.

Antitumor Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitumor properties. For instance:

  • In vitro Studies : In studies involving various cancer cell lines, compounds similar to this compound demonstrated potent inhibitory effects on cell proliferation. The IC50 values for these compounds often range in the low micromolar concentrations.
CompoundCell LineIC50 (μM)
This compoundMDA-MB-2310.126
Other derivativesVarious<10

The biological mechanisms attributed to this compound include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit serine/threonine kinases such as CK2, which plays a critical role in cancer cell proliferation and survival.
  • Induction of Apoptosis : Compounds in this class can trigger apoptosis in cancer cells through pathways involving caspases and cell cycle arrest.

Case Studies

Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidines:

  • Study on Antiviral Activity : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited antiviral activity against various viruses including Para 3 virus. The compounds were found to inhibit viral replication effectively.
  • Antileishmanial Activity : Research highlighted that certain derivatives showed significant activity against Leishmania tropica, indicating potential use in treating parasitic infections.

Toxicity and Pharmacokinetics

Toxicity profiles for similar compounds indicate a favorable safety margin with no acute toxicity observed at high doses (up to 2000 mg/kg in animal models). Pharmacokinetic studies suggest adequate oral bioavailability and clearance rates conducive for therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine, and what critical reaction conditions influence yield?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves amination of halogenated precursors or pyrimidine ring closure using primary amines. For example, 4-chloro-substituted pyrazolo[3,4-d]pyrimidine intermediates can undergo nucleophilic substitution with tert-butylamine under reflux in anhydrous solvents like acetonitrile or dichloromethane . Critical factors include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
  • Temperature : Reactions often require heating (60–80°C) to drive completion.
  • Protecting groups : Tert-butyl groups may require protection during synthesis to prevent undesired side reactions . Yields are optimized by controlling stoichiometry and using catalysts like triethylamine to neutralize HCl by-products .

Q. How is the structural identity of this compound confirmed using spectroscopic methods?

1H NMR and IR spectroscopy are critical for structural validation. Key spectral features include:

  • NMR :
  • A singlet at δ 1.5–1.7 ppm for the tert-butyl group.
  • Aromatic protons from the 2,3-dimethylbenzyl moiety (δ 6.8–7.4 ppm, multiplet).
  • NH2 protons (δ 5.5–6.0 ppm, broad) .
    • IR :
  • Stretching vibrations at 3300–3500 cm⁻¹ (N-H of amine).
  • C=N absorption near 1600 cm⁻¹ .
    High-resolution mass spectrometry (HRMS) further confirms molecular weight .

Advanced Research Questions

Q. What strategies can minimize by-product formation during the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?

By-products like pyrazolo[4,3-d]pyrimidines (from malononitrile intermediates) or dimerized species arise due to competing reaction pathways. Mitigation strategies include:

  • Controlled reagent addition : Slow addition of chloroacetonitrile or substituted benzoyl chlorides reduces side reactions .
  • Temperature modulation : Lower temperatures (0–5°C) suppress rearrangements during ring closure .
  • Chromatographic purification : Silica gel chromatography or recrystallization in acetonitrile isolates the target compound .

Q. How does the tert-butyl group at position 1 influence kinase inhibitory activity and selectivity?

The tert-butyl group enhances hydrophobic interactions with the v-Src kinase ATP-binding pocket, improving binding affinity. Comparative studies with analogs lacking this group show reduced potency (e.g., IC50 values increase from 10 nM to >100 nM) . Selectivity is attributed to steric hindrance, which prevents binding to kinases with smaller active sites (e.g., Abl kinase) . To validate, researchers should perform:

  • Kinase profiling assays : Test against a panel of 50+ kinases.
  • Molecular docking : Compare binding modes of tert-butyl-containing vs. des-tert-butyl analogs .

Q. How can researchers resolve discrepancies in reported IC50 values for v-Src tyrosine kinase inhibition?

Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme purity). Recommended approaches:

  • Standardized assays : Use consistent ATP concentrations (e.g., 10 µM) and recombinant v-Src kinase .
  • Control compounds : Include known inhibitors (e.g., PP2) as internal benchmarks .
  • Statistical validation : Perform dose-response curves in triplicate with error bars to assess reproducibility .

Methodological Notes

  • Synthetic Optimization : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .
  • Activity Validation : Combine biochemical assays (e.g., ADP-Glo™ Kinase Assay) with cellular models (e.g., NIH-3T3 fibroblasts) to confirm target engagement .
  • Data Interpretation : Cross-reference spectral data with computational tools (e.g., ChemDraw NMR prediction) to resolve ambiguities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.